molecular formula C11H7Cl2NO4S2 B2699974 4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid CAS No. 379729-17-6

4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid

Cat. No.: B2699974
CAS No.: 379729-17-6
M. Wt: 352.2
InChI Key: AJVAVWGZGRCGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid is a chemical compound with the molecular formula C11H7Cl2NO4S2 and a molecular weight of 352.22 g/mol It is characterized by the presence of a benzoic acid moiety linked to a sulfonamido group, which is further attached to a dichlorothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid typically involves the reaction of 2,5-dichlorothiophene-3-sulfonyl chloride with 4-aminobenzoic acid under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorothiophene-3-sulfonamide: Similar structure but lacks the benzoic acid moiety.

    4-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the sulfonamido and dichlorothiophene groups.

    Sulfanilamide: A simpler sulfonamide compound without the dichlorothiophene and benzoic acid components.

Uniqueness

4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid is unique due to the combination of its structural components, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[(2,5-dichlorothiophen-3-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO4S2/c12-9-5-8(10(13)19-9)20(17,18)14-7-3-1-6(2-4-7)11(15)16/h1-5,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVAVWGZGRCGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.